Home > Products > Screening Compounds P116541 > 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one
3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one -

3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Catalog Number: EVT-11476395
CAS Number:
Molecular Formula: C16H15NO
Molecular Weight: 237.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a member of the indole family, specifically classified as an indolinone derivative. This compound is characterized by a dihydroindole structure, where the indole moiety is fused with a carbonyl group, contributing to its unique chemical properties. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Source

The compound can be synthesized from readily available starting materials, often involving multiple-step organic reactions. It is primarily studied within the context of organic chemistry and pharmacology.

Classification
  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Indoles and derivatives
  • Sub Class: Indolines
  • Direct Parent: Indolines
Synthesis Analysis

Methods

The synthesis of 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves several synthetic routes. One common method includes the condensation of 2-methylbenzylamine with isatins or related compounds under basic conditions.

Technical Details

  1. Starting Materials:
    • 2-Methylbenzylamine
    • Isatins or substituted isatins
    • Base (e.g., potassium carbonate)
  2. Reaction Conditions:
    • Solvent: Dimethylformamide (DMF) or ethanol
    • Temperature: Elevated temperatures (often reflux conditions)
  3. Yield and Purity:
    • Yields typically range from 60% to 90%, depending on the specific reaction conditions and purification methods employed.
Molecular Structure Analysis

Structure

The molecular formula for 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is C15H15NOC_{15}H_{15}N_O. The structure consists of an indole ring system with a methyl-benzyl substituent at the nitrogen position.

Data

  • Molecular Weight: Approximately 225.29 g/mol
  • SMILES Notation: CC1=CNC2=C1C(=O)C(=C(C=C2)C)C
  • InChI Identifier: InChI=1S/C15H15NO/c1-11-6-5-7-12(13(11)16)15(17)14-8-9-18(14)10-4/h5-10,16H,1-4H2
Chemical Reactions Analysis

Reactions

3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one can participate in various chemical reactions:

  1. Oxidation:
    • Can be oxidized to form corresponding oxindoles using oxidizing agents like potassium permanganate.
  2. Reduction:
    • Can undergo reduction reactions to yield derivatives with hydroxyl or amine groups.
  3. Substitution Reactions:
    • Halogenation or nucleophilic substitution can occur at positions on the aromatic ring.

Technical Details

Common reagents include lithium aluminum hydride for reductions and various halogenating agents for substitution reactions.

Mechanism of Action

The mechanism of action for compounds like 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one often involves interaction with biological targets such as enzymes or receptors. It may act as an inhibitor for certain kinases or other proteins involved in cellular signaling pathways.

Process and Data

Research indicates that derivatives of indolinones can exhibit significant biological activity, including anti-cancer properties and neuroprotective effects, although specific mechanisms for this compound require further investigation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Generally ranges between 120°C to 130°C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Relevant Data or Analyses

Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize the purity and structure of this compound.

Applications

Scientific Uses:

3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting various diseases.
  2. Biological Research: Investigating its role in cellular processes and its potential as a drug candidate.
  3. Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex organic molecules.
Introduction and Significance of Oxindole-Based Pharmacophores

The oxindole nucleus (1,3-dihydro-2H-indol-2-one) represents a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a five-membered pyrrolidone ring. This bicyclic structure serves as the core template for numerous bioactive molecules, owing to its capacity for diverse substitutions at the N1, C3, and aromatic positions. Endogenous oxindoles function as human metabolites of tryptophan, while plant-derived oxindole alkaloids (e.g., from Uncaria tomentosa and Isatis indigotica) exhibit documented antiviral and antipyretic properties [4] [6]. The structural versatility of this scaffold enables synthetic modifications that enhance target affinity and pharmacokinetic properties, positioning oxindoles as critical pharmacophores in oncology, neurology, and inflammation.

Structural Motifs of 3-Substituted-2-Oxindoles in Medicinal Chemistry

Substitution at the C3 position of the oxindole scaffold profoundly influences biological activity by modulating steric, electronic, and conformational properties. The 3-methylene group serves as a tether for diverse functional groups, enabling interactions with enzymatic binding pockets. Key 3-substituted motifs include:

  • 3-Alkenyl Derivatives: Exemplified by Nintedanib, these compounds exhibit potent multi-kinase inhibition through planar conformations that occupy adenosine triphosphate (ATP) binding sites. The (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-one configuration demonstrates specific tyrosin kinase inhibition [5].
  • 3-Spirocyclic Systems: Spirooxindoles (e.g., 3-alkylidene-2-oxindoles) induce conformational constraints that enhance selectivity for protein-protein interaction targets like murine double minute 2 (MDM2) [4].
  • 3-Heteroaryl Hybrids: Incorporation of thiazole or pyrimidine units (e.g., 2-((2-methylbenzyl)thio)-6-oxo-dihydropyrimidines) extends target engagement to epigenetic regulators such as bromodomain-containing protein 4 .

Table 1: Bioactive 3-Substituted Oxindole Motifs and Associated Targets

C3 Substituent ClassRepresentative CompoundPrimary Biological TargetReported Activity
Alkenylidene(Z)-3-[amino(phenyl)methylidene]oxindoleTyrosine kinaseIC₅₀: 34–108 nM [5]
Benzyl3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-oneUndefined kinaseAntiproliferative GI₅₀: <1 μM [9]
Heteroarylthio2-((2-methylbenzyl)thio)-6-oxo-pyrimidineBromodomain-containing protein 4KD: 120 nM
Spiro-pyrrolidineSpiro[3H-indole-3,3'-pyrrolidin]-2-oneMurine double minute 2Ki: 86 nM [4]

These structural adaptations enable precise optimization of drug-target interactions, with C3 serving as a critical vector for binding affinity and selectivity.

Role of Benzyl Substituents in Modulating Bioactivity Profiles

Benzyl substitution at C3 introduces aromatic pharmacophores that enhance hydrophobic pocket engagement in target proteins. Ortho-methylation of the benzyl ring, as in 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one, induces steric and electronic effects that significantly influence bioactivity:

  • Steric Optimization: The ortho-methyl group restricts bond rotation, stabilizing bioactive conformations and reducing entropic penalties upon target binding. This effect is evidenced by enhanced kinase inhibitory activity in 2-methylbenzyl derivatives compared to unsubstituted benzyl analogs [7] [9].
  • Electron Donation: Methyl groups increase electron density on the benzyl ring, promoting cation-π or π-stacking interactions with catalytic lysine residues in kinase domains [3].
  • Hydrophobic Pocket Occupation: Molecular docking studies confirm that 2-methylbenzyl moieties occupy distinct lipophilic regions adjacent to the adenine pocket of tyrosine kinases, improving van der Waals contacts [9].

Table 2: Impact of Benzyl Substitution Patterns on Oxindole Bioactivity

Benzyl SubstituentCompound PrototypeKinase Inhibition IC₅₀ (nM)Cellular GI₅₀ (μM)
Unsubstituted3-Benzyl-2-oxindole420 (VEGFR-2)12.5 ± 1.8 [9]
2-Methyl3-(2-Methylbenzyl)-2-oxindole117 (VEGFR-2)0.9 ± 0.66 [9]
3,4-Dimethoxy3-(5-chloro-2,3-dimethoxybenzyl)-1-methyl-2-oxindoleUndetermined8.3 [7]
4-Trifluoromethyl3-(4-CF₃-benzyl)-2-oxindole89 (EGFR)5.4 ± 0.9 [9]

The 2-methylbenzyl variant demonstrates superior antiproliferative activity against epidermal growth factor receptor (EGFR)-overexpressing A-431 cells (GI₅₀ 0.9 μM) compared to para-substituted analogs, highlighting the pharmacological advantage of ortho-methylation [9].

Historical Development of Oxindole Derivatives as Kinase Inhibitors

The therapeutic evolution of oxindole-based kinase inhibitors commenced with the discovery of natural product scaffolds and progressed through rational drug design:

  • 1980s–1990s: Early investigations identified 3-(aminomethylidene)oxindoles as γ-aminobutyric acid (GABA)ergic agents, though kinase modulation remained unexplored . Pfizer patented foundational compounds for anticonvulsant applications, establishing initial structure-activity relationships .
  • Early 2000s: Seminal work revealed 3-benzylidene-1,3-dihydro-2H-indol-2-ones as receptor tyrosine kinase inhibitors, particularly targeting Raf kinases. Patent literature disclosed benzylidene derivatives with nanomolar inhibitory concentrations against proto-oncogene serine/threonine-protein kinase (Raf) [3] [8].
  • Clinical Milestones:
  • Sunitinib (2006): First United States Food and Drug Administration (FDA)-approved oxindole multi-kinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit for renal cell carcinoma [5] [6].
  • Nintedanib (2014): FDA-approved for idiopathic pulmonary fibrosis, inhibiting VEGFR, fibroblast growth factor receptor (FGFR), and PDGFR with IC₅₀ values of 13–108 nM [5].
  • Regorafenib (2012): Diphenylurea-containing oxindole approved for metastatic colorectal cancer and gastrointestinal stromal tumors [5].

Table 3: Milestones in Oxindole-Based Kinase Inhibitor Development

YearCompoundKey Structural FeaturesTherapeutic IndicationPrimary Targets
2006Sunitinib5-Fluoro-3-(pyrrolidin-2-ylidene)oxindoleRenal cell carcinomaVEGFR, PDGFR, c-Kit
2012Regorafenib3-(4-Chloro-3-trifluoromethylbenzyl)oxindoleColorectal cancerVEGFR, TIE2
2014Nintedanib(Z)-3-[N-Methylamino(phenyl)methylidene]oxindoleIdiopathic pulmonary fibrosisVEGFR, FGFR, PDGFR
20215b (Benzylideneindolon-2-one)3-(2-Methylbenzylidene)-2-indolinoneSolid tumors (preclinical)VEGFR-2, EGFR [9]

Recent innovations focus on 3-(2-methylbenzyl) derivatives designed as dual VEGFR-2/epidermal growth factor receptor (EGFR) inhibitors. Compound 5b (3-(2-methylbenzylidene)-2-indolinone) exhibits low nanomolar enzyme inhibition (IC₅₀: 6.81 nM VEGFR-2; 13.04 nM EGFR) and selective cytotoxicity against A-431 cells, demonstrating the ongoing pharmacophoric refinement of this scaffold [9]. Synthetic methodologies like Eschenmoser coupling now enable efficient production of (Z)-configured alkenylidene oxindoles in 70–97% yields, accelerating structure-activity relationship studies . These advances underscore the oxindole nucleus as a perpetually evolving template for kinase-targeted therapeutics.

Properties

Product Name

3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

IUPAC Name

3-[(2-methylphenyl)methyl]-1,3-dihydroindol-2-one

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

InChI

InChI=1S/C16H15NO/c1-11-6-2-3-7-12(11)10-14-13-8-4-5-9-15(13)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18)

InChI Key

NCWGPVOZLIAOMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2C3=CC=CC=C3NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.